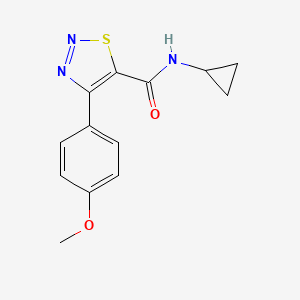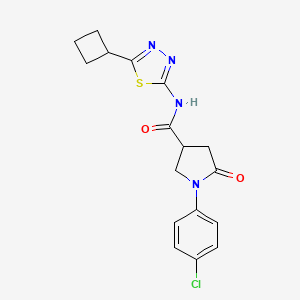![molecular formula C18H19N3O3 B11020072 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B11020072.png)
4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide is a compound known for its role as a histone deacetylase (HDAC) inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide typically involves the acetylation of aniline derivatives. The process may include the following steps:
Acetylation of Aniline: Aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylaniline.
Coupling Reaction: N-acetylaniline is then coupled with 4-(acetylamino)benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced acetyl groups.
Substitution: Compounds with substituted functional groups replacing the acetyl groups.
Scientific Research Applications
4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its role in modulating histone acetylation and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The primary mechanism of action of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-acetyldinaline: Another HDAC inhibitor with similar acetylation properties.
Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar biological activity.
Vorinostat: An HDAC inhibitor used in cancer therapy with a distinct molecular structure.
Uniqueness
4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide is unique due to its specific acetylation pattern and its ability to selectively inhibit certain HDAC isoforms. This selectivity can lead to fewer side effects and more targeted therapeutic effects compared to other HDAC inhibitors .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-acetamido-N-[4-[acetyl(methyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)19-15-6-4-14(5-7-15)18(24)20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,19,22)(H,20,24) |
InChI Key |
FONKXGIUGFRJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11019997.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020023.png)
![N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11020024.png)
![4'-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11020027.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-leucine](/img/structure/B11020029.png)
![Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate](/img/structure/B11020033.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide](/img/structure/B11020038.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11020042.png)

![N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11020055.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide](/img/structure/B11020068.png)
